1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is an organic compound belonging to the pyrrolopyridine family. This compound is known for its unique structure, which consists of a pyrrole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
- 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 1,3-Dihydro-2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-on
Uniqueness: 1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one stands out due to its unique ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethyl-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-2-11-8(12)6-7-4-3-5-10-9(7)11/h3-5H,2,6H2,1H3 |
InChI Key |
SBCDMKWRTAJPPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=C1N=CC=C2 |
Origin of Product |
United States |
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